1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride
Overview
Description
1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-piperidin-1-ylpropan-2-ol with 3-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride can be compared with other piperidine derivatives such as:
1-Piperidin-1-ylpropan-2-yl acetate: Similar in structure but with an acetate group instead of a 3-methylbenzoate group.
Biperiden: A muscarinic receptor antagonist used in the treatment of parkinsonism.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and importance of piperidine derivatives in various fields .
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 3-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-7-6-8-15(11-13)16(18)19-14(2)12-17-9-4-3-5-10-17;/h6-8,11,14H,3-5,9-10,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRZKASGAOLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)CN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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